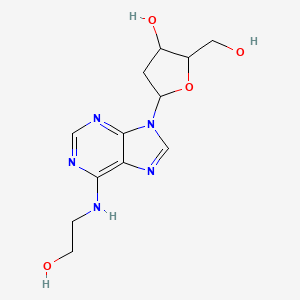

2'-Deoxy-N6-(2-hydroxyethyl)adenosine

Description

Contextualization within Modified Nucleoside Chemistry

The field of modified nucleoside chemistry involves the synthesis and study of nucleosides that have been structurally altered from their natural forms. These modifications can occur on the sugar moiety or the nucleobase itself and are fundamental to creating novel therapeutic agents and research tools. frontiersin.org 2'-Deoxy-N6-(2-hydroxyethyl)adenosine is a synthetic nucleoside that fits squarely within this context. biosynth.com It is categorized as a nucleobase-modified derivative of 2'-deoxyadenosine (B1664071). lgcstandards.com

A significant application of this compound is its use as a specialized building block in the chemical synthesis of oligonucleotides (short, single strands of synthetic DNA or RNA). biosynth.com The N6 position of adenine (B156593) is a common site for modification, and the synthesis of N6-substituted purine (B94841) nucleosides is a well-established area of research. researchgate.netcapes.gov.br By incorporating units like this compound into a DNA strand, scientists can create custom nucleic acid molecules with specific properties, enabling detailed investigations into DNA structure and function.

Significance in Biochemical and Molecular Biology Investigations

In the realms of biochemistry and molecular biology, this compound is particularly significant as a type of DNA adduct. DNA adducts are segments of DNA that have become chemically bonded to a cancer-causing chemical or a metabolite. The study of such adducts is crucial for understanding the mechanisms of mutagenesis and carcinogenesis. For instance, research on related hydroxyethyl (B10761427) adducts, such as O6-(2-hydroxyethyl)-2'-deoxyguanosine formed from carcinogens like N-nitroso-N-(2-hydroxyethyl)urea, helps elucidate how these agents damage DNA in various tissues and how the cell attempts to repair this damage. psu.edu

The presence of a modified base like this compound within a DNA sequence can challenge the cellular machinery responsible for DNA replication and repair. This makes it a valuable substrate for investigating complex biological pathways. Studies on other bulky N6- and C8-deoxyadenosine adducts have been instrumental in exploring translesion synthesis (TLS). nih.gov TLS is a DNA damage tolerance mechanism where specialized polymerases bypass lesions in the DNA template that would otherwise block replication. nih.gov By creating DNA templates containing a single, site-specific adduct like this compound, researchers can dissect the roles of specific TLS polymerases in bypassing the damage, determining whether the bypass is accurate or results in a mutation. nih.gov This line of investigation provides critical insights into how cells cope with DNA damage and the origins of mutations that can lead to cancer. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15) |

InChI Key |

KIAMDXBTZWMIAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Applications of 2 Deoxy N6 2 Hydroxyethyl Adenosine

Role as a Building Block in Oligonucleotide Chemical Synthesis

2'-Deoxy-N6-(2-hydroxyethyl)adenosine serves as a fundamental building block for the site-specific introduction of a modifiable functional group into synthetic DNA oligonucleotides. biosynth.com Its primary application in this context is through its conversion into a phosphoramidite (B1245037) derivative. Standard solid-phase oligonucleotide synthesis, the most common method for producing synthetic DNA and RNA, requires nucleoside monomers in the form of phosphoramidites. medchemexpress.comsilantes.com

The conversion process typically involves two key protection steps to ensure controlled synthesis:

5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected, most commonly with a dimethoxytrityl (DMT) group. This acid-labile group prevents unwanted reactions at this position during synthesis and is removed at the beginning of each coupling cycle to allow chain extension. nih.gov

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the 3'-CE phosphoramidite. medchemexpress.comsilantes.com This highly reactive phosphorus(III) group enables the efficient formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

The hydroxyethyl (B10761427) moiety at the N6 position is generally left unprotected or is protected with a transient group if it is found to interfere with the coupling chemistry. Once prepared, the resulting phosphoramidite, for instance, 5'-O-DMT-N6-(2-hydroxyethyl)-2'-deoxyadenosine-3'-CE phosphoramidite, can be used as a monomer in any standard automated DNA synthesizer.

Strategies for Incorporation into Nucleic Acid Structures

The incorporation of this compound into nucleic acid structures is achieved almost exclusively via the phosphoramidite method of solid-phase synthesis. nih.govnih.gov This strategy allows for the precise placement of the modified nucleoside at any desired position within a DNA sequence. The process is cyclical and automated, involving four main steps for each monomer addition:

De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside (or the last nucleoside added to the chain) by treatment with a mild acid. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The this compound phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid catalyst (e.g., tetrazole) and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester bond.

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion-mutant sequences, they are permanently blocked (capped) by acetylation using reagents like acetic anhydride.

Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base.

This four-step cycle is repeated for each nucleoside to be added to the sequence. After the final monomer is incorporated, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the phosphate backbone and the nucleobases) are removed using a final deprotection step, commonly with aqueous ammonia. The presence of the N6-hydroxyethyl group is compatible with these standard deprotection conditions.

Derivatization Approaches for Functionalized Oligonucleotides

The N6-(2-hydroxyethyl) group provides a convenient and versatile chemical handle for post-synthesis or pre-synthesis derivatization of oligonucleotides. The terminal primary hydroxyl group can be targeted for modification without affecting the rest of the oligonucleotide structure.

Pre-synthesis Derivatization: A functional moiety can be attached to the hydroxyethyl group of the nucleoside before its conversion into a phosphoramidite and incorporation into an oligonucleotide. This approach is suitable for modifications that are stable to the conditions of oligonucleotide synthesis and deprotection. For example, a fluorescent dye or a biotin (B1667282) molecule could be conjugated to the hydroxyl group. The resulting modified nucleoside would then be protected and phosphitylated for use in solid-phase synthesis.

Post-synthesis Derivatization: Alternatively, and more commonly, the oligonucleotide is first synthesized containing the this compound unit. The exposed hydroxyl group on the fully assembled and deprotected oligonucleotide is then chemically modified. This strategy is advantageous for attaching moieties that are sensitive to the harsh chemicals used during synthesis and deprotection. Common derivatization reactions targeting the hydroxyl group include:

Esterification: Reaction with activated carboxylic acids or acid chlorides to attach various functional groups.

Etherification: Formation of ether linkages, although this is less common on the final oligonucleotide.

Phosphorylation: Introduction of a phosphate group, which can then be further derivatized.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate reaction with nucleophiles like amines or thiols, allowing the attachment of a wide array of labels, linkers, and functional molecules.

Exploration of Biological Activities Associated with 2 Deoxy N6 2 Hydroxyethyl Adenosine

Research into Potential Antiviral Properties

Investigation of Reported Anticancer Activities

In addition to its noted antiviral potential, 2'-Deoxy-N6-(2-hydroxyethyl)adenosine has been reported to possess anticancer properties. biosynth.comresearchgate.net This assertion is found in materials from chemical suppliers who market the compound for research and development purposes. biosynth.comresearchgate.net The rationale for such activity is grounded in the broader class of nucleoside analogs, which are a cornerstone of chemotherapy. These agents can exert cytotoxic effects on cancer cells by being incorporated into DNA, leading to chain termination and the induction of apoptosis, or by inhibiting enzymes crucial for DNA synthesis. However, specific studies detailing the mechanisms of action or the types of cancer cells susceptible to this compound are not extensively documented in publicly accessible scientific literature. Research on other N6-substituted adenosine (B11128) analogues has demonstrated antitumor properties in various cell systems, lending credence to the potential of this class of compounds. nih.gov

Classification and Functional Implications as a Nucleoside Analog

This compound is classified as a synthetic nucleoside analog. Specifically, it is a derivative of 2'-deoxyadenosine (B1664071), one of the four canonical deoxyribonucleosides that constitute DNA. Its structure is defined by two key modifications to the natural adenosine molecule:

The absence of a hydroxyl group at the 2' position of the ribose sugar: This feature defines it as a deoxy nucleoside, a characteristic it shares with the building blocks of DNA.

The substitution at the N6 position of the adenine (B156593) base: A 2-hydroxyethyl group is attached to the exocyclic amino group of the adenine base.

These modifications have significant functional implications. The alteration at the N6 position can influence the molecule's ability to form the standard Watson-Crick base pairing with thymidine, potentially disrupting the structure and replication of DNA if it were to be incorporated. Furthermore, substitutions at the N6 position of adenosine derivatives are known to be critical in determining their interaction with various enzymes and receptors, such as adenosine receptors, which can modulate a wide range of physiological processes. lgcstandards.com The nature of the substituent group can affect the compound's lipophilicity, receptor binding affinity, and metabolic stability. nih.gov

As a synthetic building block, it is also utilized in the chemical synthesis of custom oligonucleotides, where its modified structure can be used to introduce specific properties into a DNA strand for research or diagnostic purposes. biosynth.comresearchgate.net

Comparison with Related Adenosine Derivatives

The biological activity of adenosine derivatives is highly dependent on small structural changes. The specific modifications in this compound place it in a broad family of compounds with diverse therapeutic applications.

| Feature | This compound | Natural Deoxyadenosine (B7792050) | N6-(2-hydroxyethyl)adenosine (HEA) | Cordycepin (3'-deoxyadenosine) |

| Sugar Moiety | 2'-Deoxyribose | 2'-Deoxyribose | Ribose | 3'-Deoxyribose |

| N6 Substitution | 2-hydroxyethyl | None | 2-hydroxyethyl | None |

| Primary Role | Synthetic Analog | DNA Building Block | Natural & Synthetic Analog | Natural Analog, Antiviral, Anticancer |

Comparison with N6-(2-hydroxyethyl)adenosine (HEA): The most direct comparison is with its non-deoxy counterpart, HEA. While both share the same N6-substitution, the presence of a 2'-hydroxyl group on the ribose sugar of HEA differentiates its chemical properties and biological roles. HEA is a naturally occurring compound found in some fungi and has been extensively studied for a wide range of activities, including anti-inflammatory and antitumor effects. nih.govnih.govresearchgate.net The absence of the 2'-hydroxyl in this compound fundamentally classifies it as a DNA-component analog, whereas HEA is an RNA-component analog.

Comparison with other N6-Substituted Analogs: The N6 position of adenine is a common site for modification to create selective agonists or antagonists for adenosine receptors or to confer other biological activities. lgcstandards.com For instance, N6-allyl- and N6-isopropyladenosine have shown antitumor activity. nih.gov The size and nature of the group at the N6 position can drastically alter the compound's efficacy and selectivity for different receptor subtypes. lgcstandards.com

Comparison with other Deoxyadenosine Analogs: Other modifications to the 2'-deoxyadenosine scaffold have led to potent therapeutic agents. For example, Cordycepin (3'-deoxyadenosine) lacks the 3'-hydroxyl group and acts as a potent chain terminator in RNA synthesis, exhibiting significant antiviral and anticancer effects. google.com The modification in this compound is at the base rather than the sugar, suggesting a different primary mechanism of action, likely related to base-pairing interference or altered recognition by enzymes.

2 Deoxy N6 2 Hydroxyethyl Adenosine in Dna Adduct Formation and Damage Research

Identification and Characterization of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine Adducts

The precise identification and structural characterization of DNA adducts are foundational to understanding their biological consequences. For this compound, this involves sophisticated analytical techniques and the use of synthesized reference materials.

In the field of DNA adductomics, which aims to comprehensively profile all DNA adducts in a cell, the use of well-characterized reference standards is essential for accurate identification and quantification. Synthetic this compound serves this crucial role. biosynth.com It is used as a building block for the chemical synthesis of oligonucleotides containing this specific adduct, which can then be used to calibrate and validate sensitive analytical methods like mass spectrometry. biosynth.com The availability of this reference material, with its known chemical properties, allows researchers to confidently detect its presence in biological samples from organisms exposed to certain genotoxic agents. biosynth.comlgcstandards.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 137058-94-7 |

| Molecular Formula | C₁₂H₁₇N₅O₄ |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | (2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

This data is compiled from multiple sources. biosynth.comlgcstandards.com

Determining the exact structure of this compound within a DNA strand is vital for understanding how it disrupts the DNA's normal structure and function. This adduct is formed when a hydroxyethyl (B10761427) group attaches to the N6 position of a deoxyadenosine (B7792050) base. nih.gov The elucidation of this structure has been achieved through various analytical methods, including nuclear magnetic resonance (NMR) and mass spectrometry, often following its isolation from biological sources or after chemical synthesis. researchgate.net These studies confirm the covalent bond between the exocyclic amino group of adenine (B156593) and the hydroxyethyl moiety, leading to a modification that can alter the base-pairing properties of the affected nucleotide.

Mechanisms of Adduct Formation and Association with Genotoxic Agents

The formation of this compound in DNA is primarily linked to exposure to ethylene (B1197577) oxide, a widely used industrial chemical and sterilant that is also produced endogenously in the body. nih.govnih.govepa.gov Ethylene oxide is a direct-acting alkylating agent, meaning it can react directly with DNA to form adducts. nih.gov

The mechanism involves the nucleophilic attack by the N6-amino group of adenine on one of the carbon atoms of the strained three-membered ring of ethylene oxide. This reaction opens the epoxide ring and results in the formation of a stable hydroxyethyl group attached to the adenine base. While N7-(2-hydroxyethyl)guanine is the most abundant DNA adduct formed from ethylene oxide exposure, other adducts, including N3-(2-hydroxyethyl)adenine and this compound, are also formed, albeit in smaller quantities. nih.govnih.gov The formation of these adducts is a key initiating event in the mutagenic and carcinogenic activity of ethylene oxide. nih.gov

Table 2: Genotoxic Agents Associated with this compound Formation

| Genotoxic Agent | Classification | Mechanism |

| Ethylene Oxide | Direct-acting alkylating agent | Nucleophilic attack by the N6-amino group of adenine on the epoxide ring. |

This information is based on findings related to ethylene oxide's genotoxicity. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for 2 Deoxy N6 2 Hydroxyethyl Adenosine

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to isolating N6-HEdA from unmodified nucleosides and other DNA adducts prior to detection. The choice of technique depends on the required resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts. In the context of N6-HEdA, HPLC is typically coupled with a sensitive detector, most commonly a mass spectrometer, for quantification. The separation is generally achieved using reversed-phase (RP) columns, such as C18 columns. nih.gov For instance, in the analysis of related compounds like N6-(2-hydroxyethyl)-adenosine, a reversed-phase C18 column has been used with a mobile phase of water and methanol (B129727) to achieve separation. nih.gov A study on Cordyceps cicadae, which contains N6-(2-hydroxyethyl)-adenosine, reported its retention time at 10.180 minutes using HPLC. researchgate.net While specific HPLC parameters for N6-HEdA can vary, a typical setup involves a gradient elution to resolve the adduct from the much more abundant normal deoxynucleosides. The robustness and reproducibility of HPLC methods make them suitable for routine analysis in many research settings. helixchrom.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased speed, and greater sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For DNA adductomics, UHPLC is often the preferred chromatographic method due to its ability to resolve complex mixtures of adducts in shorter run times. nih.gov A UHPLC method coupled to mass spectrometry can separate multiple DNA adducts, including N6-HEdA, from the four unmodified deoxynucleosides in a single, rapid analysis, sometimes in as little as six minutes. researchgate.net This efficiency is crucial when analyzing numerous samples in molecular epidemiology studies.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of DNA adducts like N6-HEdA, providing unparalleled sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) in DNA Adductomics

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of ≤ 5 ppm), which significantly enhances the confidence in the identification of unknown compounds. nih.gov In the field of DNA adductomics, which aims to comprehensively profile all DNA modifications, liquid chromatography coupled with HRMS (LC-HRMS) is considered the state-of-the-art approach. nih.govnih.gov This technique allows for the untargeted screening of DNA adducts in biological samples. nih.gov The high mass accuracy of HRMS instruments, such as Orbitrap-based systems, helps to distinguish DNA adducts from other co-eluting species with similar nominal masses, thereby reducing false-positive identifications. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural confirmation of target analytes. In an MS/MS experiment, a specific precursor ion (in this case, the protonated molecule of N6-HEdA, [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint of the molecule. A key fragmentation pathway for N6-HEdA involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified base, N6-(2-hydroxyethyl)adenine. This specific transition is often used for quantification in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer. nih.govnih.gov

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous quantification of several 2-hydroxyethylated and oxidative DNA nucleosides, including N6-HEdA. nih.gov This method demonstrated excellent sensitivity and precision, highlighting the power of MS/MS for trace-level quantification in complex biological samples. researchgate.netnih.gov

Table 1: LC-MS/MS Method Parameters for N6-HEdA Quantification

| Parameter | Value | Reference |

|---|---|---|

| Analyte | N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA) | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.01 ng/mL | nih.gov |

| Calibration Curve Linearity (r²) | >0.989 | nih.gov |

| Intra-day Precision (RSD) | ≤13.5% | nih.gov |

| Intra-day Accuracy | 86.5% to 111% | nih.gov |

| Inter-day Precision (RSD) | ≤18.8% | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules. While MS provides information on mass and fragmentation, NMR reveals the detailed connectivity and three-dimensional structure of a compound. For novel DNA adducts, NMR is essential for confirming the structure synthesized as a reference standard. Studies on the related compound, N6-(2-hydroxyethyl)-adenosine, have utilized NMR to confirm its identity after isolation from natural sources. nih.govresearchgate.net

A predicted ¹H NMR spectrum for the closely related N-(2-Hydroxyethyl)adenosine shows distinct signals for the protons in the ribose sugar, the adenine (B156593) base, and the hydroxyethyl (B10761427) group. hmdb.ca For 2'-Deoxy-N6-(2-hydroxyethyl)adenosine, similar characteristic peaks would be expected, with specific chemical shifts for the deoxyribose sugar protons distinguishing it from its ribose counterpart. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed to assign all proton and carbon signals and definitively confirm the covalent attachment of the 2-hydroxyethyl group to the N6 position of the adenine base.

Q & A

Q. What are the recommended methods for synthesizing 2'-Deoxy-N6-(2-hydroxyethyl)adenosine, and what key parameters influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or enzymatic modification of 2'-deoxyadenosine. A validated approach includes:

- Step 1 : Reacting 2'-deoxyadenosine with 2-hydroxyethylamine under alkaline conditions to substitute the N6 position.

- Step 2 : Purification via reverse-phase HPLC to isolate the product from unreacted precursors.

Critical parameters include pH control (8.5–9.5), reaction temperature (50–60°C), and stoichiometric excess of 2-hydroxyethylamine (1.5–2.0 equivalents) to minimize side reactions . Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) or LC-MS.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation of airborne particles .

- Storage : Store lyophilized powder at −20°C in airtight, light-protected containers under inert gas (e.g., argon). For solutions, use anhydrous DMSO or methanol, and avoid repeated freeze-thaw cycles to prevent hydrolysis .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound in synthesized samples?

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.3 ppm for purine H8; δ 60–65 ppm for hydroxyethyl carbons) to verify substitution at N6 .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 297.1 m/z) for molecular weight confirmation.

- HPLC-PDA : Use C18 columns with isocratic elution (acetonitrile:water, 20:80) to assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. What experimental models are appropriate for investigating the Ca2+ antagonistic properties of this compound, and how can researchers validate target engagement?

- In Vitro Models :

- In Vivo Validation :

- Renal Fibrosis Models : Intraperitoneal administration (2.5–7.5 mg/kg) in unilateral ureteral obstruction (UUO) mice to assess attenuation of fibrosis biomarkers (e.g., TGF-β1, collagen I) via immunohistochemistry .

- Target Engagement : Radioligand binding assays with [3H]-DPCPX to confirm competitive displacement at A1 receptors .

Q. How can contradictory data regarding the anti-inflammatory versus pro-fibrotic effects of adenosine derivatives be systematically addressed in study design?

- Dose-Dependent Analysis : Test a broad concentration range (e.g., 1–50 μM in vitro; 1–10 mg/kg in vivo) to identify biphasic effects. For example, low doses may suppress TNF-α/IL-1β (anti-inflammatory), while high doses elevate IL-10 (pro-resolution) .

- Temporal Profiling : Collect longitudinal data (e.g., 0–72 hours post-treatment) to differentiate acute anti-inflammatory effects from chronic fibrotic responses.

- Pathway-Specific Knockdown : Use siRNA targeting TGF-β1/Smad3 or NF-κB p65 to isolate mechanistic contributions .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

- Structural Modifications :

- Formulation Strategies :

- Validation :

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound across studies?

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this compound analogs?

- Molecular Docking : Use AutoDock Vina with adenosine receptor crystal structures (PDB: 6D9H) to predict binding affinities .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydroxyethyl interactions with receptor subpockets .

- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to correlate with in vitro IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.